molecular formula C14H20ClF3N4O B2731608 N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride CAS No. 2418673-36-4

N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride

Cat. No.: B2731608
CAS No.: 2418673-36-4
M. Wt: 352.79
InChI Key: RPJYIUHBVKEBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride is a synthetic small molecule featuring a spirocyclic amine core (spiro[3.3]heptane) linked to a pyrazole-4-carboxamide moiety substituted with a 3,3,3-trifluoropropyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. The trifluoropropyl group may improve metabolic stability and membrane permeability, while the spirocyclic scaffold could confer conformational rigidity, influencing receptor binding selectivity .

Properties

IUPAC Name

N-(1-aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O.ClH/c15-14(16,17)4-5-21-8-9(7-19-21)12(22)20-11-6-10(18)13(11)2-1-3-13;/h7-8,10-11H,1-6,18H2,(H,20,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJYIUHBVKEBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2NC(=O)C3=CN(N=C3)CCC(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride is a complex organic compound notable for its unique spirocyclic structure and the presence of trifluoropropyl and pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly as a selective inhibitor of Rho-associated protein kinase (ROCK), which is implicated in various cellular processes including smooth muscle contraction, cell migration, and proliferation.

  • Molecular Formula : C13H18ClF3N4O
  • Molecular Weight : 352.78 g/mol
  • CAS Number : 2418663-07-5

The primary mechanism by which N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide exerts its biological effects is through the inhibition of ROCK. This inhibition has therapeutic implications for conditions such as cardiovascular diseases, fibrotic disorders, and certain cancers due to ROCK's role in regulating cell signaling pathways that govern proliferation and apoptosis .

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Anticancer Activity : By inhibiting ROCK, the compound may reduce tumor growth and metastasis.
  • Anti-inflammatory Effects : The modulation of signaling pathways related to inflammation suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from apoptosis, indicating possible use in neurodegenerative diseases .

In Vitro Studies

Several studies have demonstrated the biological activity of pyrazole derivatives similar to N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide:

StudyCompound TestedBiological ActivityKey Findings
Thieno[2,3-c]pyrazoleAntioxidantShowed protective effects against oxidative stress in erythrocytes of fish.
Pyrazole derivativesAnticancerIndicated significant inhibition of cancer cell proliferation in vitro.
ROCK inhibitorsAnti-inflammatoryReduced inflammatory markers in cellular models.

Case Studies

In a case study involving ROCK inhibition:

  • Objective : To evaluate the effects of N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide on smooth muscle cells.
  • Method : Smooth muscle cells were treated with varying concentrations of the compound.
  • Results : A dose-dependent decrease in cell migration was observed, alongside reduced expression of pro-inflammatory cytokines.

Scientific Research Applications

Antiviral Properties : One of the notable applications of pyrazole derivatives is their antiviral activity. Research has shown that certain pyrazole compounds can inhibit viral replication by targeting specific viral proteins. For instance, compounds that disrupt the interaction between PA and PB1 subunits of the influenza A virus polymerase have been synthesized, revealing promising anti-flu activity . The incorporation of trifluoropropyl groups may enhance the lipophilicity and bioavailability of these compounds, making them more effective as antiviral agents.

Anticancer Activity : Pyrazole derivatives have also been explored for their anticancer properties. The structural modifications that include spirocyclic moieties can lead to compounds that exhibit selective cytotoxicity against cancer cells while sparing normal cells. The mechanism often involves the induction of apoptosis in tumor cells or inhibition of specific signaling pathways critical for cancer cell survival.

Case Study 1: Antiviral Activity

A study focused on synthesizing a series of pyrazole derivatives aimed at inhibiting the influenza virus demonstrated that specific substitutions at the C-3 position significantly affected antiviral potency. The incorporation of fluorinated groups was found to enhance binding affinity to viral proteins, leading to improved efficacy in vitro .

Case Study 2: Anticancer Efficacy

Another investigation into spirocyclic pyrazoles revealed that these compounds could modulate key pathways involved in cell proliferation and survival. A derivative similar to N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride was tested against various cancer cell lines, showing promising results in terms of reduced cell viability and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues in Cannabinoid Receptor Pharmacology

highlights key differences in ligand binding and signaling between cannabinoid receptors CB1 and CB2. A comparative analysis is outlined below:

Compound CB1 Affinity (nM) CB2 Affinity (nM) Functional Activity Structural Features
WIN 55212-2 280 18 Partial agonist at CB2; cAMP inhibition Aminoalkylindole derivative
CP 55,940 2.6 3.7 Full agonist at CB1/CB2; cAMP inhibition Classical cannabinoid bicyclic structure
Anandamide 89 371 Endogenous agonist; weak cAMP inhibition Ethanolamide fatty acid
Target Compound Not Reported Not Reported Hypothesized GPCR modulation (e.g., CB2) Spirocyclic amine + trifluoropropyl pyrazole

The target compound’s pyrazole moiety is structurally distinct from classical cannabinoids but shares functional similarities with WIN 55212-2, which exhibits CB2 selectivity.

Comparison with Patent-Derived Pyrazole Analogues

describes a pyrazolo[3,4-d]pyrimidin-based sulfonamide (Example 53) with a chromen-2-yl substituent. While structurally divergent, this compound shares a pyrazole core and amide linkage with the target molecule. Key differences include:

Parameter Target Compound Patent Compound (Example 53)
Core Structure Pyrazole-4-carboxamide + spiro[3.3]heptane Pyrazolo[3,4-d]pyrimidin + chromen-2-yl
Substituent 3,3,3-Trifluoropropyl 5-Fluoro-3-(3-fluorophenyl)-4-oxochromene
Molecular Weight Not Reported 589.1 g/mol
Melting Point Not Reported 175–178°C
Functional Group Carboxamide Sulfonamide

The trifluoropropyl group likely enhances lipophilicity relative to the chromene-based substituent in the patent compound, impacting bioavailability .

Research Findings and Hypotheses

Pharmacological Profile

  • Hypothesized Targets: Based on , the target compound may interact with CB2 receptors due to its pyrazole scaffold, which is associated with CB2 selectivity in ligands like WIN 55212-2.
  • Functional Effects : If CB2-mediated, the compound might inhibit cAMP accumulation via Gi/o coupling, similar to CP 55,940. The absence of ion channel modulation (unlike CB1) could reduce off-target effects .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including coupling, protection/deprotection, and cyclization. For example:

  • Coupling reactions : Use of reagents like HBTU or BOP-Cl to activate carboxylic acids for amide bond formation with spirocyclic amines .
  • Protection strategies : Boc (tert-butoxycarbonyl) groups are employed to protect reactive amines, followed by deprotection with trifluoroacetic acid (TFA) .
  • Purification : Silica gel chromatography or reverse-phase HPLC ensures intermediate purity. For example, intermediates are isolated via ethyl acetate extraction, followed by washing with HCl to remove unreacted starting materials .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, particularly for spirocyclic and trifluoropropyl moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities (e.g., unreacted intermediates) .
  • HPLC : Purity is assessed using C18 columns with UV detection at 254 nm, as described in pharmacopeial methods for related heterocycles .

Q. What safety protocols are critical for handling this compound?

  • Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the amide bond .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential toxicity of trifluoropropyl groups and hydrochloride salts .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational tools optimize synthesis and predict reactivity?

  • Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways for spirocycle formation .
  • Condition screening : Machine learning algorithms analyze historical reaction data to recommend optimal temperatures, catalysts, or solvent systems (e.g., DMF vs. THF for solubility) .
  • Stereochemical control : Molecular dynamics simulations predict steric effects influencing the configuration of the spiro[3.3]heptane core .

Q. How can discrepancies between experimental and computational data on reactivity be resolved?

  • Data triangulation : Compare NMR shifts with computed chemical shifts (e.g., using ACD/Labs or Gaussian) to validate spirocyclic conformers .
  • Controlled experiments : Systematically vary reaction parameters (e.g., pH, solvent polarity) to isolate factors causing deviations in yield or selectivity .
  • Feedback loops : Integrate experimental results into computational models to refine predictive accuracy, as demonstrated in ICReDD’s reaction design framework .

Q. What strategies minimize side reactions during trifluoropropyl group incorporation?

  • Temperature control : Maintain reactions below 50°C to prevent β-hydride elimination, a common side reaction in alkylation steps involving fluorinated groups .
  • Catalyst selection : Palladium catalysts (e.g., Pd₂(dba)₃/XPhos) enhance selectivity in cross-coupling reactions by suppressing homocoupling of trifluoropropyl precursors .
  • In situ monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and terminate reactions before side product formation .

Q. How do reaction conditions influence stereochemical outcomes in spirocycle synthesis?

  • pH effects : Basic conditions (pH > 9) favor axial attack in spirocyclization, while acidic conditions promote equatorial pathways .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, improving enantiomeric excess (ee) by reducing racemization .
  • Chiral auxiliaries : Temporarily introduce chiral ligands (e.g., BINAP) during ring-closing steps to enforce desired stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.